

# Technical Guide: 1-(3-Chlorophenyl)-2-methylpropan-2-amine

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Cat. No.: B169134

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InChIKey: GJVWUURQKKBCFN-UHFFFAOYSA-N

## Introduction

This technical guide provides a comprehensive overview of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**, a substituted cathinone derivative. Substituted cathinones are a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. **1-(3-Chlorophenyl)-2-methylpropan-2-amine** is characterized by a chlorophenyl group attached to a modified propan-2-amine backbone. This guide is intended for researchers, scientists, and drug development professionals, and details the available physicochemical data, potential synthetic routes, and likely pharmacological mechanisms of this compound. Due to the limited availability of specific experimental data for this molecule, information from closely related analogues is included for comparative purposes and to provide a broader context.

## Physicochemical Data

Specific experimental physicochemical data for **1-(3-Chlorophenyl)-2-methylpropan-2-amine** is not readily available in the peer-reviewed literature. The following table summarizes key identifiers and predicted properties.

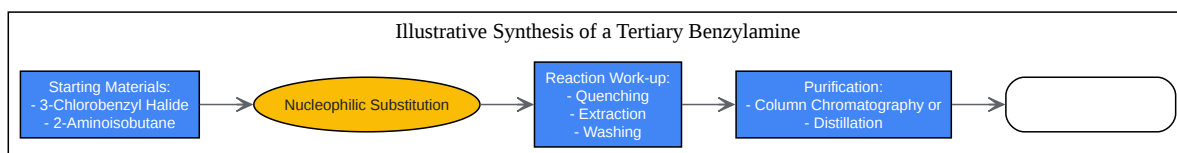
Property	Value	Source
IUPAC Name	1-(3-chlorophenyl)-2-methylpropan-2-amine	-
InChIKey	GJVWUURQKKBCFN-UHFFFAOYSA-N	--INVALID-LINK--
CAS Number	103273-65-0	ChemicalBook
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN	--INVALID-LINK--
Molecular Weight	183.68 g/mol	--INVALID-LINK--
XlogP (Predicted)	2.9	--INVALID-LINK--
Monoisotopic Mass	183.08148 Da	--INVALID-LINK--
Predicted Collision Cross Section ([M+H] <sup>+</sup> )	139.8 Å <sup>2</sup>	--INVALID-LINK--

## Experimental Protocols

### Synthesis

A specific, detailed experimental protocol for the synthesis of **1-(3-Chlorophenyl)-2-methylpropan-2-amine** is not published. However, a plausible synthetic route can be inferred from general methods for the synthesis of tertiary benzylamines. One potential route involves the reaction of 1-chloro-3-(2-methyl-1-propen-1-yl)benzene with an amine source.

A general experimental workflow for the synthesis of a structurally related tertiary benzylamine is presented below. This should be considered as an illustrative example.



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A generalized workflow for the synthesis of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**.

## Pharmacological Assays

Specific pharmacological data for **1-(3-Chlorophenyl)-2-methylpropan-2-amine** is not available. However, as a substituted cathinone, its primary targets are expected to be the monoamine transporters. Standard in vitro assays to characterize the interaction of this compound with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters would include radioligand binding assays and neurotransmitter uptake inhibition assays.

### 3.2.1. Radioligand Binding Assay Protocol

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the monoamine transporters.

- **Preparation of Membranes:** Membranes from cells stably expressing human DAT, SERT, or NET are prepared.
- **Incubation:** Membranes are incubated with a specific radioligand (e.g., [<sup>3</sup>H]WIN 35,428 for DAT, [<sup>3</sup>H]citalopram for SERT, [<sup>3</sup>H]nisoxetine for NET) and varying concentrations of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**.
- **Filtration:** The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The binding affinity (K<sub>i</sub>) is then calculated using the Cheng-Prusoff equation.

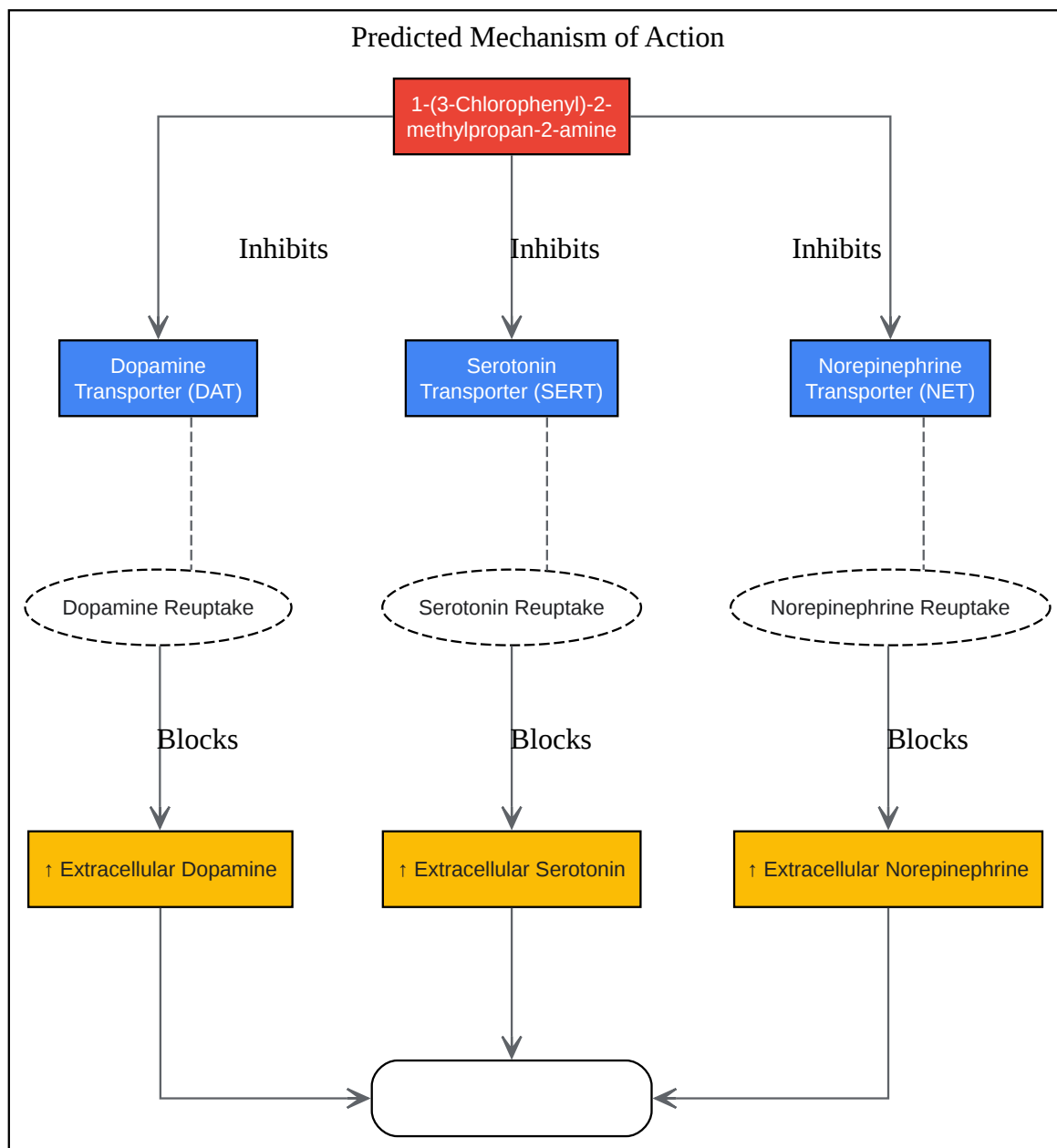
### 3.2.2. Neurotransmitter Uptake Inhibition Assay Protocol

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.

- **Cell Culture:** Cells stably expressing human DAT, SERT, or NET are cultured in appropriate media.
- **Incubation:** Cells are pre-incubated with varying concentrations of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**.
- **Addition of Radiolabeled Neurotransmitter:** A radiolabeled neurotransmitter (e.g., [<sup>3</sup>H]dopamine, [<sup>3</sup>H]serotonin, or [<sup>3</sup>H]norepinephrine) is added to initiate the uptake reaction.
- **Termination of Uptake:** After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.
- **Lysis and Scintillation Counting:** Cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC<sub>50</sub>) is determined.

## Signaling Pathways

As a substituted cathinone, **1-(3-Chlorophenyl)-2-methylpropan-2-amine** is predicted to act as a monoamine transporter inhibitor. By blocking the reuptake of dopamine, serotonin, and/or norepinephrine from the synaptic cleft, it would increase the extracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic signaling. The specific selectivity and potency for each transporter would determine its unique pharmacological profile.



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Predicted interaction of **1-(3-Chlorophenyl)-2-methylpropan-2-amine** with monoamine transporters.

## Conclusion

**1-(3-Chlorophenyl)-2-methylpropan-2-amine** is a compound of interest within the class of substituted cathinones. While its precise physicochemical and pharmacological properties have not been extensively documented in publicly available literature, its structural similarity to other monoamine reuptake inhibitors provides a strong basis for predicting its mechanism of action. Further experimental investigation is required to fully characterize this molecule, including detailed spectroscopic analysis, determination of its physicochemical properties, and comprehensive pharmacological profiling at the monoamine transporters and other potential targets. The protocols and pathways described in this guide provide a framework for such future research.

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